molecular formula C22H24N6O B2528062 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1396768-30-1

1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2528062
CAS No.: 1396768-30-1
M. Wt: 388.475
InChI Key: CAVAOECAWWKKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner . This compound provides nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .

Result of Action

The result of the action of this compound is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

1-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-17-24-20(26-19-9-5-6-10-23-19)16-21(25-17)27-11-13-28(14-12-27)22(29)15-18-7-3-2-4-8-18/h2-10,16H,11-15H2,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVAOECAWWKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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